Iodonium, [4-(octyloxy)phenyl]phenyl-
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Overview
Description
Phenyl 4-octyloxyphenyliodonium is an organoiodine compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an iodine atom bonded to a phenyl group and a 4-octyloxyphenyl group. The presence of the iodine atom makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl 4-octyloxyphenyliodonium typically involves the reaction of iodobenzene diacetate with 4-octyloxybenzene in the presence of p-toluene sulfonic acid. This reaction is carried out in a suitable solvent at room temperature for a duration of 4-24 hours. After the reaction is complete, the solvent is removed, and the product is crystallized using petroleum ether .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure safety and efficiency. The reaction conditions are carefully controlled to maintain a consistent yield and purity of the product. The use of ion exchange techniques further purifies the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-octyloxyphenyliodonium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various iodine-containing products.
Reduction: Reduction reactions can convert the iodine atom to a lower oxidation state.
Substitution: The iodine atom can be substituted with other functional groups, making it a versatile intermediate in organic synthesis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like organometallic compounds (e.g., Grignard reagents) and halogenating agents are employed
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield iodoarenes, while substitution reactions can produce a variety of functionalized aromatic compounds .
Scientific Research Applications
Phenyl 4-octyloxyphenyliodonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of polymers, coatings, and adhesives due to its ability to initiate polymerization reactions
Mechanism of Action
The mechanism of action of phenyl 4-octyloxyphenyliodonium involves the activation of the iodine atom, which facilitates various chemical transformations. The iodine atom acts as an electrophile, allowing it to participate in substitution and addition reactions. The compound can also generate reactive intermediates that further drive the reaction processes .
Comparison with Similar Compounds
Phenyl 4-octyloxyphenyliodonium can be compared with other similar compounds, such as:
Phenyl 4-methoxyphenyliodonium: Similar in structure but with a methoxy group instead of an octyloxy group.
Phenyl 4-ethoxyphenyliodonium: Contains an ethoxy group, making it less hydrophobic compared to the octyloxy derivative.
Phenyl 4-butoxyphenyliodonium: Features a butoxy group, offering different solubility and reactivity profiles
The uniqueness of phenyl 4-octyloxyphenyliodonium lies in its long alkyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications where other derivatives may not be as effective .
Properties
IUPAC Name |
(4-octoxyphenyl)-phenyliodanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26IO/c1-2-3-4-5-6-10-17-22-20-15-13-19(14-16-20)21-18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVGJEIVVJBMCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)[I+]C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26IO+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Phenyl 4-octyloxyphenyliodonium in photopolymerization?
A: Phenyl 4-octyloxyphenyliodonium acts as a coinitiator in photopolymerization reactions. It doesn't directly absorb visible light. Instead, it interacts with photosensitizers, like gold nanoparticles (AuNPs), that absorb light in the visible region. This interaction leads to an intermolecular electron transfer from the excited photosensitizer to OPPI. This electron transfer generates reactive radical species from OPPI, which then initiate the polymerization of acrylic monomers. []
Q2: How does the structure of Phenyl 4-octyloxyphenyliodonium relate to its function as a photoinitiator?
A: While the provided research doesn't delve into specific structure-activity relationships for Phenyl 4-octyloxyphenyliodonium, it highlights that the compound, when combined with a dye precursor like crystal violet lactone (CVL), exhibits efficient photoinitiation properties for radical polymerization. [] This suggests that the structure of OPPI enables it to effectively interact with and abstract hydrogen from specific molecules like CVL upon excitation, leading to the formation of reactive species that initiate polymerization. Further research focusing on modifying different parts of the OPPI molecule and studying their impact on photoinitiation efficiency would provide a more detailed understanding of the structure-activity relationship.
Q3: What analytical techniques are commonly used to characterize Phenyl 4-octyloxyphenyliodonium and monitor its activity in polymerization reactions?
A3: Several analytical techniques are employed to characterize Phenyl 4-octyloxyphenyliodonium and monitor its activity:
- UV-Vis Spectroscopy: This technique is used to characterize the absorption properties of the gold nanoparticles used as photosensitizers in conjunction with OPPI. The absorption of the nanoparticles in the visible region is crucial for the photoinitiation process. []
- Transmission Electron Microscopy (TEM): TEM provides information about the size and morphology of the gold nanoparticles, which can influence their effectiveness as photosensitizers. []
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR is employed to monitor the polymerization process itself. By analyzing the characteristic absorption bands of the monomer and polymer, researchers can track the conversion of monomer to polymer over time. []
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